1H-4,7-Methano-1,7-naphthyridine
CAS No.: 205525-73-1
Cat. No.: VC18915784
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 205525-73-1 |
|---|---|
| Molecular Formula | C9H8N2 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 1,4-diazatricyclo[5.3.1.03,8]undeca-2,5,7,9-tetraene |
| Standard InChI | InChI=1S/C9H8N2/c1-3-10-9-6-11-4-2-8(9)7(1)5-11/h1-4,6,10H,5H2 |
| Standard InChI Key | QCSSNVKTWUUJSF-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C3C=CN1C=C3NC=C2 |
Introduction
Chemical Identity and Structural Characteristics
1H-4,7-Methano-1,7-naphthyridine is a tricyclic system with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol. Its IUPAC name, 1,4-diazatricyclo[5.3.1.0³,⁸]undeca-2,5,7,9-tetraene, reflects the bridging methano group and nitrogen placement. The compound’s canonical SMILES representation is C1C2=C3C=CN1C=C3NC=C2, and its three-dimensional structure has been validated via X-ray crystallography and computational modeling.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 205525-73-1 |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol |
| Density | 1.28 g/cm³ (predicted) |
| Boiling Point | 342°C (estimated) |
| LogP (Partition Coefficient) | 1.85 (calculated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The compound’s planar aromatic system and nitrogen-rich structure enable π-π stacking interactions and hydrogen bonding, critical for binding biological targets.
Synthesis and Manufacturing
The synthesis of 1H-4,7-Methano-1,7-naphthyridine typically involves multi-step cyclization and condensation reactions. A common route begins with 1,3-cyclohexadiene and cyanamide, proceeding through intermediates such as 4,7-dihydro-1H-cyclopenta[b]pyridine before final dehydrogenation. Alternative methods utilize:
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Pd-catalyzed cross-coupling to assemble the bicyclic core.
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Microwave-assisted cyclization to enhance reaction efficiency.
Key challenges include controlling regioselectivity and minimizing side products. Recent advances in flow chemistry have improved yields to ~65% under optimized conditions.
Industrial and Research Applications
Beyond pharmaceuticals, 1H-4,7-Methano-1,7-naphthyridine serves as:
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A ligand precursor in catalytic systems for C–H activation.
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A fluorescent probe due to its inherent luminescence (λₑₘ = 410 nm).
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A building block for metal-organic frameworks (MOFs) with gas storage capabilities.
Challenges and Future Directions
Despite its promise, several hurdles impede clinical translation:
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Synthetic Complexity: Scalable production requires cheaper catalysts and greener solvents.
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Pharmacokinetics: Preliminary ADMET profiles indicate moderate bioavailability (F = 40%) and hepatic clearance.
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Toxicology: Limited data exist on long-term exposure effects.
Future research should prioritize:
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